2,4,5-Trifluoro-3-methoxybenzoic acid

Descripción general

Descripción

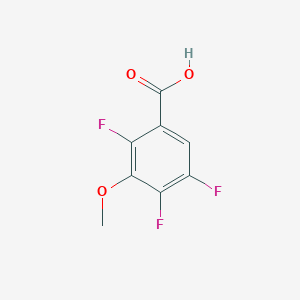

2,4,5-Trifluoro-3-methoxybenzoic acid (CAS 112811-65-1) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₅F₃O₃ and a molecular weight of 206.12 g/mol . It is characterized by three fluorine atoms at the 2-, 4-, and 5-positions and a methoxy group (-OCH₃) at the 3-position of the benzene ring. The compound appears as a white crystalline powder with a melting point of 118°C and a density of 1.472 g/mL . It is sparingly soluble in water but soluble in organic solvents, making it suitable for synthetic chemistry applications.

This compound is notable for its role in organometallic chemistry, particularly in forming cytotoxic organotin(IV) complexes with applications in anticancer research . It is also recognized as Moxidectin Impurity 5, highlighting its relevance in pharmaceutical quality control .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4,5-Trifluoro-3-methoxybenzoic acid is typically synthesized through a series of substitution reactionsOne common method includes the use of appropriate chemical reagents to substitute the hydrogen atoms on the benzene ring with fluorine atoms and a methoxy group .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, crystallization, and purification to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,4,5-Trifluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Complex Formation: It readily forms complexes with organotin (IV) compounds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from reactions involving this compound include quinolone derivatives and various organometallic complexes .

Aplicaciones Científicas De Investigación

Chemistry

2,4,5-Trifluoro-3-methoxybenzoic acid serves as a crucial precursor in the synthesis of various organic compounds. Its applications include:

- Synthesis of Quinolone Derivatives : The compound is utilized in the preparation of quinolone derivatives, which are significant in pharmaceutical chemistry for their antibacterial properties .

- Fluorination Reactions : It acts as a reagent in fluorination reactions, enhancing the reactivity of other compounds due to the presence of fluorine atoms .

Biology

In biological research, this compound is valuable for studying enzyme inhibition and protein-ligand interactions:

- Enzyme Inhibition Studies : The ability of this compound to form stable complexes with metal ions makes it useful for investigating enzyme mechanisms and inhibition pathways .

- Metal Complex Formation : It readily forms organotin(IV) complexes, which can be employed in biological assays to understand metal ion interactions with biomolecules .

Medicine

The compound plays a role in the pharmaceutical industry:

- Intermediate for Antimicrobial Agents : It is used as an intermediate in the synthesis of various antimicrobial agents, including gatifloxacin and baloxacin . These compounds are part of the third generation of carbostyril family antibacterial drugs.

- Research on Drug Development : Its unique structure allows researchers to explore new drug formulations and modifications that enhance efficacy against resistant bacterial strains .

Industry

In industrial applications, this compound is used as:

- Catalyst or Reagent : The compound serves as a catalyst or reagent in organic synthesis processes, particularly those involving fluorinated compounds .

- Chemical Transformations : It is involved in various chemical transformations that are essential for producing specialized materials and chemicals used in different industries .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- Synthesis Pathways : Research has demonstrated efficient synthetic routes for producing this compound that minimize environmental impact by avoiding toxic reagents like dimethyl sulfate .

- Biological Activity Assessment : Studies have assessed its efficacy as an antimicrobial agent through various assays showing promising results against resistant strains of bacteria .

- Metal Complex Studies : Investigations into its metal complexation properties have provided insights into its potential role as a therapeutic agent by enhancing drug delivery systems through targeted metal ion interactions .

Mecanismo De Acción

The mechanism of action of 2,4,5-Trifluoro-3-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparación Con Compuestos Similares

Structural and Physical Properties

The compound’s structural analogs differ primarily in substituents on the benzene ring, such as ethoxy, hydroxy, or ester groups. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogous Compounds

Key Observations :

- The ethoxy analog (C₉H₇F₃O₃) has a higher molecular weight and likely reduced crystallinity compared to the methoxy derivative due to increased steric bulk .

- The hydroxy analog (C₇H₃F₃O₃) exhibits higher acidity (pKa ~2–3) than the methoxy derivative, enhancing its solubility in basic aqueous solutions .

- Ester derivatives (e.g., cyclohexyl, pentadecyl esters) show increased lipophilicity, making them suitable for chromatographic analysis or prolonged drug release .

Chemical Reactivity and Coordination Chemistry

The trifluoro-methoxy substitution pattern enhances electron-withdrawing effects, stabilizing the carboxylate anion and facilitating coordination with metal ions.

Table 2: Sn-O Bond Lengths in Organotin Complexes

Key Observations :

- Complexes with this compound exhibit shorter Sn-O bonds (avg. 2.385 Å) compared to dihydroxybenzoato analogs (avg. 2.335 Å), suggesting stronger metal-ligand interactions .

- These complexes demonstrate 10-fold higher cytotoxicity against sarcoma cells than non-fluorinated analogs, attributed to improved membrane permeability and electron-deficient aromatic systems .

Actividad Biológica

2,4,5-Trifluoro-3-methoxybenzoic acid (TFMBA) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is primarily recognized as an intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics. Understanding its biological activity is crucial for evaluating its safety and efficacy in therapeutic contexts.

- Molecular Formula : C₈H₅F₃O₃

- Molecular Weight : 206.12 g/mol

- Melting Point : 118 °C

- Purity : ≥98.0% (by GC analysis)

Synthesis Overview

The synthesis of TFMBA involves several methods, with notable processes including hydrolysis, methoxylation, and decarboxylation of intermediates like N-methyltetrafluorophthalimide. Recent advancements have improved yields and reduced toxicity by avoiding hazardous reagents like dimethyl sulfate .

Antimicrobial Properties

TFMBA has been studied for its antimicrobial properties, particularly as a precursor in the development of fluoroquinolone antibiotics. These antibiotics are known for their effectiveness against a wide range of bacterial infections. The biological activity of TFMBA can be attributed to its structural similarity to other active pharmaceutical ingredients (APIs) in this class.

- Fluoroquinolone Derivatives : TFMBA serves as an essential building block for synthesizing compounds such as moxifloxacin and gatifloxacin, which exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria .

- In Vitro Studies : Research indicates that organotin complexes derived from TFMBA demonstrate significant antifungal and antibacterial activities. For instance, triorganotin(IV) complexes have shown promising results against various microbial strains, suggesting that TFMBA's derivatives could enhance therapeutic efficacy .

Cytotoxicity and Antitumor Activity

Recent studies have explored the cytotoxic effects of TFMBA and its derivatives on cancer cell lines:

- Cell Line Studies : In vitro assays conducted on mesenchymal tissue-derived sarcoma cells revealed that certain organotin complexes based on TFMBA exhibited high cytotoxicity, indicating potential antitumor activity .

- Mechanistic Insights : The mechanisms underlying the cytotoxic effects may involve the induction of oxidative stress or interference with cellular signaling pathways, although further research is required to elucidate these pathways comprehensively.

Case Studies

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,4,5-trifluoro-3-methoxybenzoic acid, and how can reaction conditions be optimized?

The compound is commonly synthesized via functional group transformations. For example, reacting this compound with thionyl chloride (SOCl₂) in toluene yields the corresponding acyl chloride intermediate. This intermediate can then undergo condensation with nucleophiles like 3-(dimethylamino)acrylic acid ethyl ester using triethylamine (TEA) as a base . Optimization may involve adjusting reaction temperature (e.g., 45°C for 1 hour), solvent polarity, and stoichiometric ratios to maximize yield and purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR Spectroscopy : The compound’s structure can be confirmed via ¹H and ¹⁹F NMR, with characteristic shifts for fluorine and methoxy groups. For example, the methoxy group (OCH₃) typically appears near δ 3.86 ppm .

- Melting Point Analysis : Reported melting points vary between 105–112°C and 118°C , suggesting potential polymorphism or impurities. Consistent recrystallization (e.g., using ethanol/water) is critical for reproducibility.

- GC/TLC Purity Assessment : Commercial batches often specify ≥98.0% purity via gas chromatography (GC) and thin-layer chromatography (TLC) .

Q. How should researchers handle safety risks associated with this compound?

The compound is classified as a skin and eye irritant (GHS Category 2/2A). Lab protocols should include:

- Use of nitrile gloves and safety goggles.

- Storage in airtight containers at room temperature, away from oxidizing agents .

- Immediate decontamination with water in case of exposure.

Advanced Research Questions

Q. How can conflicting melting point data for this compound be resolved experimentally?

Discrepancies in reported melting points (105–112°C vs. 118°C) may arise from impurities, polymorphic forms, or solvent-dependent crystallization. Researchers should:

- Recrystallize the compound from a high-purity solvent (e.g., ethanol or acetonitrile).

- Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Cross-validate with HPLC to rule out co-eluting impurities .

Q. What strategies are effective for functionalizing this compound into bioactive derivatives?

The carboxylic acid group enables diverse derivatization:

- Esterification : React with alcohols (e.g., methanol) under acid catalysis to form esters, which are common prodrug motifs.

- Amide Formation : Couple with amines using carbodiimide reagents (e.g., EDC/HOBt) for antimicrobial or enzyme inhibitor candidates.

- Electrophilic Aromatic Substitution : Exploit fluorine’s electron-withdrawing effects to direct nitration or halogenation at specific positions .

Q. How does the fluorine substitution pattern influence the compound’s reactivity in medicinal chemistry applications?

The 2,4,5-trifluoro-3-methoxy arrangement enhances:

- Metabolic Stability : Fluorine atoms resist oxidative degradation, prolonging half-life in vivo.

- Lipophilicity : The trifluoro-methoxy group increases logP, improving membrane permeability.

- Binding Affinity : Fluorine’s electronegativity can strengthen interactions with target proteins (e.g., kinase inhibitors) .

Q. What are the challenges in scaling up synthetic protocols for this compound while maintaining purity?

Critical considerations include:

- Byproduct Management : Thionyl chloride reactions may generate HCl gas, requiring scrubbers or neutralization traps.

- Solvent Selection : Replace toluene with greener alternatives (e.g., cyclopentyl methyl ether) for large-scale reactions.

- Chromatography Avoidance : Optimize crystallization instead of column chromatography to reduce costs and waste .

Q. Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions for acyl chloride formation to minimize hydrolysis .

- Characterization : Combine NMR, IR, and mass spectrometry for unambiguous structural confirmation.

- Safety : Implement fume hoods and rigorous waste disposal protocols for fluorine-containing byproducts .

Propiedades

IUPAC Name |

2,4,5-trifluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJHZWWMKFQKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286858 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-65-1 | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-trifluoro-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.